2-Ethyl-6-nitroaniline
Description
Key properties include:
- Melting Point: 161.5–163.5°C (after hydrolysis) .
- Synthesis: Prepared via nitration of 2-ethylacetanilide, followed by separation of isomers using Witt-Utermann solution .
- Spectroscopic Data: ¹H NMR (CDCl₃): δ 7.28 (H-3, q), 6.63 (H-4, q), 8.0 (H-5, q), 1.28 (CH₃, t), 2.57 (CH₂, q), 6.28 (NH, s) .
- Applications: Intermediate in synthesizing phenylazides (e.g., 2-ethyl-6-nitrophenylazide, yield: 86%) and brominated nitrobenzenes .
Properties
IUPAC Name |
2-ethyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-4-3-5-7(8(6)9)10(11)12/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOOCJUOEDETNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
- Starting Material: 2-Ethylaniline.
- Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used as the nitrating agent.
- Reaction Conditions:
- Temperature: Typically maintained between 0°C and 5°C to control the reaction rate and avoid over-nitration.
- Duration: The reaction is carried out for several hours under constant stirring.
- Workup:
- The reaction mixture is quenched by pouring it into ice-cold water.
- The crude product is extracted using an organic solvent such as dichloromethane.
- Purification: The product is recrystallized from ethanol or another suitable solvent.
Chemical Equation
$$
\text{C}8\text{H}{11}\text{N} + HNO3 \rightarrow \text{C}8\text{H}{10}\text{N}2\text{O}2 + H2O
$$
Catalytic Nitration Using Metal Catalysts
An alternative method involves catalytic nitration using metal catalysts to enhance selectivity and yield.
Procedure
- Starting Material: 2-Ethylaniline.
- Catalyst: Metal catalysts such as ferric nitrate or cerium ammonium nitrate are employed.
- Reaction Medium: An organic solvent like acetonitrile or methanol is used.
- Reaction Conditions:
- Temperature: Typically ranges from 25°C to 50°C.
- Duration: Reaction time varies between 4–6 hours.
- Workup: Similar extraction and purification steps as above.
Advantages
- Higher selectivity for the ortho-nitro product due to catalytic control.
- Reduced formation of undesired by-products.
Diazotization Coupled with Nitration
This method utilizes diazotization followed by nitration to prepare nitroaniline derivatives.
Procedure
- Starting Material: Aniline derivatives are first diazotized using sodium nitrite (NaNO₂) in acidic conditions (HCl).
- Nitration: The diazonium salt is treated with nitric acid to introduce the nitro group.
- Reaction Conditions:
- Temperature: Maintained below 10°C during diazotization.
- Duration: Reaction typically completes within a few hours.
- Workup: Extraction and recrystallization are performed to isolate the product.
Industrial Continuous Flow Synthesis
For large-scale production, continuous flow reactors are employed to optimize efficiency and yield.
Procedure
- Starting Material: Aniline derivatives or ethylbenzene derivatives can be used as precursors.
- Reagents: Nitric acid and sulfuric acid are introduced in a controlled manner through automated systems.
- Reaction Conditions:
- Temperature: Precisely controlled between 20°C and 40°C for safety and efficiency.
- Pressure: Low-pressure systems are preferred to minimize risks associated with exothermic reactions.
- Purification: Continuous distillation or crystallization techniques are used for product isolation.
Advantages
- High throughput with minimal waste generation.
- Enhanced safety due to automation.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Reagents | Temperature Range | Reaction Time | Purification Technique |
|---|---|---|---|---|---|
| Nitration of 2-Ethylaniline | 2-Ethylaniline | HNO₃, H₂SO₄ | 0–5°C | Hours | Recrystallization |
| Catalytic Nitration | 2-Ethylaniline | Metal catalysts, HNO₃ | 25–50°C | 4–6 hours | Recrystallization |
| Diazotization + Nitration | Aniline derivatives | NaNO₂, HCl, HNO₃ | <10°C | Hours | Extraction + Recrystallization |
| Industrial Continuous Flow | Ethylbenzene/aniline derivatives | HNO₃, H₂SO₄ | 20–40°C | Continuous | Distillation/Crystallization |
Notes on Experimental Findings
- Yield Optimization: Catalytic methods generally provide higher yields compared to standard nitration due to enhanced selectivity for the desired product.
- Safety Considerations: Exothermic nature of nitration reactions requires careful temperature control to prevent runaway reactions.
- Environmental Impact: Continuous flow methods are favored for industrial applications due to reduced waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-6-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and acylation.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine), sulfuric acid, acyl chlorides.
Major Products:
Reduction: 2-Ethyl-6-phenylenediamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research has demonstrated that 2-Ethyl-6-nitroaniline exhibits various biological activities, making it a candidate for further investigation in pharmacological applications.
Key Findings:
- Antimicrobial Properties: Studies have shown that derivatives of nitroanilines possess antimicrobial activity against various pathogens, which could be explored for developing new antibiotics .
- HIV Inhibition: Certain nitroaniline derivatives have been identified as potential inhibitors of HIV-1 reverse transcriptase, suggesting a role in antiviral drug development .
- Toxicological Studies: Investigations into the toxic effects of this compound have revealed potential mutagenic properties, which necessitate careful handling and further research into its safety profile .
Environmental Impact and Biodegradation
The environmental implications of this compound are significant due to its persistence and potential toxicity in ecosystems. Research into its biodegradation has been conducted to assess its impact on soil and water systems.
Biodegradation Studies:
- Microbial Degradation: Certain microbial strains have shown the ability to degrade nitroaromatic compounds, including this compound, under alkaline conditions. This suggests potential applications in bioremediation efforts .
- Environmental Persistence: The compound's stability in various environmental conditions raises concerns about its long-term effects on aquatic life and soil health.
Case Studies
- Pharmacological Research:
- Environmental Bioremediation:
Mechanism of Action
The mechanism of action of 2-Ethyl-6-nitroaniline depends on its chemical structure. The nitro group is electron-withdrawing, which affects the reactivity of the amino group. This compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and other interactions. The specific pathways involved depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
2,4-Dimethyl-6-nitroaniline
- Molecular Formula : C₈H₁₀N₂O₂ (same as 2-ethyl-6-nitroaniline).
- Key Differences: Substituents: Methyl groups at positions 2 and 4 instead of ethyl at position 2. Melting Point: 164–166°C (acetanilide intermediate) . Synthesis Challenges: Low yield and high cost due to complex reaction conditions . Structural Features: Planar molecular geometry with N–H···O hydrogen bonding between amino and nitro groups . Applications: Used in dye and pigment synthesis .
2-Methyl-6-nitroaniline
- Molecular Formula : C₇H₈N₂O₂.
- Molecular Weight: 152.15 g/mol (vs. 166.18 g/mol for this compound) . Synthesis: Not explicitly detailed, but smaller substituents may simplify synthesis compared to ethyl derivatives. Applications: Limited data, but likely used as an intermediate in organic synthesis.
2-Ethyl-6-methylaniline
2-Nitroaniline and 3-Nitroaniline
- Molecular Formula : C₆H₆N₂O₂ (positional isomers).
- Key Differences :
- Nitro Group Position : 2-nitroaniline (nitro at position 2) vs. 3-nitroaniline (nitro at position 3).
- Physical Properties :
- 2-Nitroaniline: Melting point 70–74°C .
- Applications: Standards in environmental analysis and dye synthesis .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| This compound | C₈H₁₀N₂O₂ | 166.18 | 161.5–163.5 | Ethyl (C2), Nitro (C6) |
| 2,4-Dimethyl-6-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | 164–166 | Methyl (C2, C4), Nitro (C6) |
| 2-Methyl-6-nitroaniline | C₇H₈N₂O₂ | 152.15 | Not reported | Methyl (C2), Nitro (C6) |
| 2-Ethyl-6-methylaniline | C₉H₁₃N | 135.21 | Not reported | Ethyl (C2), Methyl (C6) |
Research Findings and Trends
- Hydrogen Bonding: In 2,4-dimethyl-6-nitroaniline, intermolecular N–H···O interactions stabilize the crystal structure, a feature less pronounced in ethyl-substituted analogs .
Biological Activity
2-Ethyl-6-nitroaniline is a nitroaniline compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and potential therapeutic effects, supported by relevant research findings and case studies.
- Chemical Formula : CHNO
- Molecular Weight : 166.18 g/mol
- CAS Number : 615-67-2
1. Antimicrobial Activity
Nitroaniline derivatives, including this compound, have shown significant antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA.
- Study Findings : A study highlighted that nitro compounds exhibit antimicrobial effects against various pathogens, including bacteria and fungi. For instance, derivatives similar to this compound demonstrated Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics like metronidazole .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Metronidazole | 12.5 | Staphylococcus aureus |
| Ceftriaxone | 6.3 | Escherichia coli |
2. Cytotoxic Activity
Research indicates that this compound exhibits cytotoxic effects on various cell lines. The cytotoxicity can be attributed to oxidative stress induced by the compound's metabolites.
- Case Study : In a cytotoxicity assay using Artemia salina, various nitroaniline derivatives, including this compound, showed significant lethality at concentrations above 1000 µg/mL .
| Compound | LC50 (µg/mL) | Toxicity Level |
|---|---|---|
| This compound | <1000 | Toxic |
| Control | >1000 | Non-toxic |
3. Antiviral Potential
There is emerging evidence suggesting that nitroanilines may possess antiviral properties. A study focused on the synthesis of derivatives for HIV treatment indicated that structural modifications could enhance their inhibitory activity against reverse transcriptase (RT), a key enzyme in the viral replication process .
- Research Findings : The binding affinity of this compound analogues was evaluated in vitro, showing promising results against HIV variants resistant to standard treatments.
The biological activity of this compound is primarily linked to its ability to undergo metabolic activation. The reduction of the nitro group leads to the formation of reactive species that can interact with cellular macromolecules:
- DNA Damage : Nitro groups can form covalent bonds with DNA, leading to strand breaks and mutations.
- Oxidative Stress : Metabolites may induce oxidative stress, resulting in cellular apoptosis.
- Enzyme Inhibition : Compounds may inhibit critical enzymes involved in microbial metabolism or viral replication.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 2-Ethyl-6-nitroaniline, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of this compound derivatives typically involves bromination or alkylation of nitroaniline precursors. For example, 2-bromo-3-ethylnitrobenzene is synthesized via diazotization and bromine substitution starting from this compound . Key parameters include:
- Reaction Conditions : Use of steam distillation for purification (yield: ~75%) and recrystallization (e.g., methanol, 4×) to enhance purity .
- Yield Optimization : Monitor stoichiometry (e.g., 0.035 mol starting material) and employ stepwise crystallization to remove byproducts.
- Validation : Confirm product identity via melting point (reported discrepancies: 161.5–163.5 °C vs. literature 31–32 °C) and mass spectrometry (characteristic m/e 229/231 doublet) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation proceed?
- Methodological Answer :
- 1H NMR : Use CDCl₃ as solvent. Key peaks for this compound derivatives include δ 7.28 (H-3, q, J = 6.9 Hz), δ 6.63 (H-4, q, J = 1.4 Hz), and δ 2.57 (CH₂, q). The NH proton appears as a singlet at δ 6.28 .
- Mass Spectrometry : Look for isotopic patterns (e.g., 1:1 Br doublet at m/e 229/231) to confirm halogen presence .
- Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities in substituent positioning.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Polarizability Analysis : Partition polarizability into functional group contributions (amino, nitro, ethyl) using topological methods. For nitroanilines, generalized distributed polarizabilities reveal charge-transfer effects, which are transferable between meta- and para-substituted analogs .
- Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites prone to electrophilic/nucleophilic attack. Compare with experimental kinetic data (e.g., halogen substitution rates) to validate models.
- Software Tools : Use Gaussian or ORCA for DFT, and SHELX for crystallographic refinement (if structural data is available) .
Q. What strategies address contradictions in reported physicochemical data (e.g., melting points, spectral shifts) for this compound derivatives?
- Methodological Answer :
- Purity Assessment : Perform repeated recrystallization and chromatographic purification (e.g., HPLC) to isolate isomers or impurities.
- Data Reconciliation : Analyze batch-specific variables (e.g., solvent polarity, heating rates in melting point determination). For example, the 130 °C discrepancy in melting points may arise from polymorphic forms or residual solvents.
- Collaborative Validation : Cross-reference data with independent labs or databases (e.g., PubChem) while excluding unreliable sources (e.g., BenchChem) .
Q. How does the crystal structure of this compound influence its stability and intermolecular interactions?
- Methodological Answer :
- Crystallographic Refinement : Use SHELX software for structure solution (SHELXS/SHELXD) and refinement (SHELXL). High-resolution data (<1 Å) is critical for resolving ethyl/nitro group orientations .
- Intermolecular Analysis : Identify hydrogen bonding (N–H⋯O) and π-stacking interactions via Mercury or Olex2 visualization. Compare packing motifs with related nitroanilines to predict solubility and thermal stability.
- Twinned Data Handling : For imperfect crystals, employ SHELXPRO to model twinning and improve R-factors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
